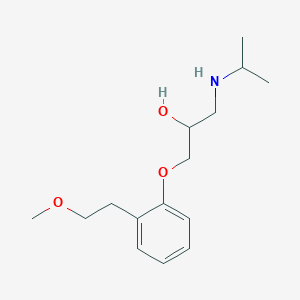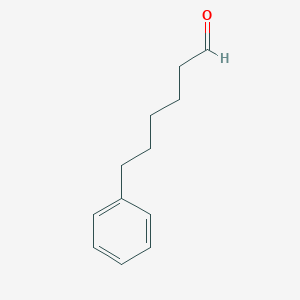
6-Phenylhexanal
Overview
Description
6-Phenylhexanal is an organic compound with the chemical formula C12H16O. It is a colorless liquid that is soluble in many organic solvents such as ethanol and ether. This compound is primarily used in organic synthesis as an intermediate for the preparation of other chemical compounds .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers . The specific biological targets and their roles are yet to be fully understood and characterized.
Mode of Action
It’s worth noting that related compounds, such as substituted styrenes, undergo photo-oxidation by a singlet oxygen ene reaction . This reaction involves the combination of three components: air, visible light, and an organic dye . The resultant allyl hydroperoxides enable various functionalizations to alcohols, carbonyls, epoxides, triols, etc
Biochemical Pathways
Related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate are involved in intramolecular aldol condensation reactions . These reactions are reversible and the preferred product is the thermodynamically controlled product
Result of Action
The photo-oxidation of related compounds results in various functionalizations to alcohols, carbonyls, epoxides, triols, etc
Action Environment
It’s worth noting that the photo-oxidation of related compounds involves the use of air, visible light, and an organic dye These factors could potentially influence the action of 6-Phenylhexanal
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylhexanal can be synthesized through the reaction of phenylbromide with sodium acetate to form 6-phenylhexanol, which is then oxidized to produce this compound . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) and 1-phenylcyclohexene, followed by treatment with sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 6-phenylhexanol using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-phenylhexanoic acid.
Reduction: It can be reduced to form 6-phenylhexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Phenylhexanoic acid.
Reduction: 6-Phenylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Phenylhexanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
6-Phenylhexanol: The reduced form of 6-Phenylhexanal.
6-Phenylhexanoic acid: The oxidized form of this compound.
Benzaldehyde: A structurally similar compound with a benzene ring and an aldehyde group.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to be easily oxidized or reduced adds to its utility in various chemical processes .
Properties
IUPAC Name |
6-phenylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKODCDQZXMWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

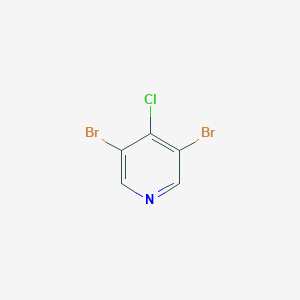
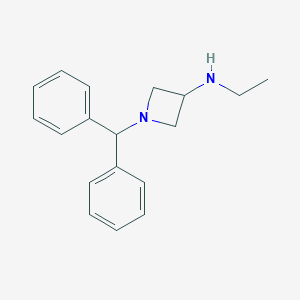
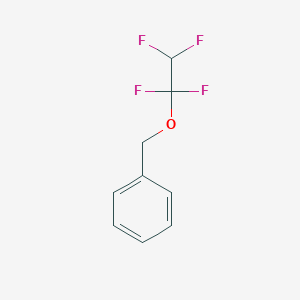
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
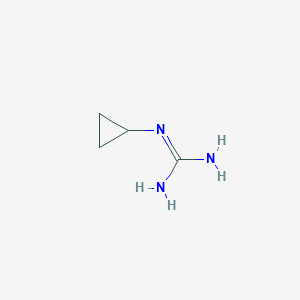

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)




